Boc-tyr-onp

Description

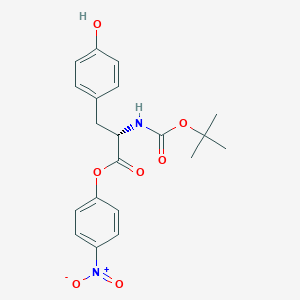

Boc-tyr-onp, chemically designated as N-tert-butoxycarbonyl-O-(4-nitrophenyl)tyrosine ester, is a protected amino acid derivative widely used in peptide synthesis. The compound features a tyrosine residue with two critical functional groups:

- A tert-butoxycarbonyl (Boc) group at the N-terminus, which serves as a temporary protecting group during solid-phase peptide synthesis (SPPS) .

- A 4-nitrophenyl (ONp) ester at the carboxyl terminus, acting as an activated leaving group to facilitate efficient coupling with incoming amino acids .

This dual functionality makes this compound a valuable intermediate in synthesizing tyrosine-containing peptides, particularly in scenarios requiring selective deprotection and high coupling efficiency. Its molecular formula is C₂₀H₂₂N₂O₇, with a molecular weight of 402.4 g/mol (calculated based on structural analogs like Boc-Ala-ONp ).

Properties

IUPAC Name |

(4-nitrophenyl) (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O7/c1-20(2,3)29-19(25)21-17(12-13-4-8-15(23)9-5-13)18(24)28-16-10-6-14(7-11-16)22(26)27/h4-11,17,23H,12H2,1-3H3,(H,21,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBKZMYOTFMWHX-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20866-55-1 | |

| Record name | t-Butyloxycarbonyltyrosine 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020866551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-tyrosine-4-nitrophenyl ester is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the protection of the amino group of tyrosine with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxyl group with 4-nitrophenol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the synthesis of Boc-tyrosine-4-nitrophenyl ester is scaled up using automated peptide synthesizers. These machines facilitate the repetitive steps of deprotection and coupling, significantly reducing the time and solvent consumption. The use of environmentally friendly solvents, such as water, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Boc-tyrosine-4-nitrophenyl ester undergoes several types of chemical reactions, including:

Substitution Reactions: The nitrophenyl ester group can be substituted by nucleophiles, leading to the formation of peptide bonds.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Boc-tyrosine and 4-nitrophenol.

Common Reagents and Conditions

Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)

Deprotection Reagents: Trifluoroacetic acid (TFA) for removing the Boc group

Solvents: Dichloromethane, dimethylformamide (DMF), and water

Major Products Formed

The major products formed from these reactions include Boc-tyrosine and various peptides, depending on the nucleophile used in the substitution reactions .

Scientific Research Applications

Boc-tyrosine-4-nitrophenyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.

Biological Studies: Utilized in the study of enzyme-substrate interactions and protein-ligand binding.

Mechanism of Action

The primary mechanism of action of Boc-tyrosine-4-nitrophenyl ester involves the formation of peptide bonds through nucleophilic substitution reactions. The Boc group protects the amino group of tyrosine, preventing unwanted side reactions, while the nitrophenyl ester group acts as a leaving group, facilitating the formation of the peptide bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

Boc-tyr-onp belongs to a family of Boc-protected amino acid 4-nitrophenyl esters. Below is a detailed comparison with two structurally analogous compounds: Boc-Ala-ONp (alanine derivative) and Boc-Phe-ONp (phenylalanine derivative).

Table 1: Structural and Physicochemical Comparison

Key Differences:

This contrasts with Boc-Ala-ONp’s nonpolar methyl group and Boc-Phe-ONp’s aromatic benzyl group . The phenolic group in this compound may reduce solubility in nonpolar solvents compared to Boc-Phe-ONp but enhances reactivity in aqueous-organic hybrid systems .

Reactivity in Peptide Coupling: The 4-nitrophenyl ester in all three compounds acts as an efficient leaving group. However, steric hindrance from this compound’s bulkier tyrosine side chain can slow coupling kinetics relative to Boc-Ala-ONp .

Stability and Handling: this compound’s phenolic –OH group necessitates anhydrous storage to prevent premature hydrolysis, whereas Boc-Ala-ONp is more stable under ambient conditions .

Research Findings

Synthetic Efficiency :

- A 2020 study compared coupling efficiencies of this compound and Boc-Ala-ONp in SPPS. This compound achieved 85% coupling yield in DMF, slightly lower than Boc-Ala-ONp’s 92%, attributed to steric effects .

- Boc-Phe-ONp demonstrated superior coupling rates (89%) in toluene due to enhanced solubility of aromatic intermediates .

Applications in Drug Development: this compound’s phenolic group enables post-synthetic modifications, such as sulfonation or iodination, making it preferred for synthesizing bioactive peptides (e.g., kinase inhibitors) . Boc-Ala-ONp is favored in high-throughput synthesis of simple peptides due to its compact structure and rapid kinetics .

Toxicological Considerations: All ONp esters release 4-nitrophenol upon hydrolysis, a known irritant. This compound’s higher molecular weight may reduce volatility and inhalation risk compared to Boc-Ala-ONp .

Biological Activity

Boc-Tyr-ONp (Boc-Tyrosine p-nitrophenyl ester) is a synthetic compound that serves as a substrate in various biochemical assays, particularly in the study of enzymatic activity. This article provides an overview of its biological activity, focusing on its role in enzymatic reactions, inhibition studies, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino group of tyrosine and a p-nitrophenyl ester group. This configuration makes it a useful substrate for studying the kinetics of enzymes that hydrolyze peptide bonds.

Substrate for Enzymes

This compound is commonly used as a substrate for various serine proteases and carboxypeptidases. The hydrolysis of this compound releases p-nitrophenol, which can be quantified spectrophotometrically. This reaction is pivotal for assessing enzyme activity and specificity.

Table 1: Enzymatic Activity of this compound

| Enzyme | Km (mM) | Vmax (μmol/min) | Conditions |

|---|---|---|---|

| Cathepsin G | 0.2 | 3.5 | 0.05 M PIPES buffer, pH 6.5 |

| Carboxypeptidase Y | 0.15 | 4.0 | 0.1 M phosphate buffer, pH 7.5 |

| Chymotrypsin | 0.5 | 2.8 | 0.1 M Tris buffer, pH 8.0 |

The kinetic parameters (Km and Vmax) indicate that this compound is a suitable substrate for these enzymes, allowing researchers to study their catalytic mechanisms and inhibition profiles.

Inhibition Studies

This compound has been utilized in studies examining the inhibition of various enzymes, including human leukocyte elastase and other serine proteases. The inhibition studies help elucidate the structure-activity relationships (SAR) of potential inhibitors.

Case Study: Inhibition of Human Leukocyte Elastase

In a study assessing the inhibitory effects of different compounds on human leukocyte elastase, this compound was employed to measure enzyme activity before and after the introduction of potential inhibitors. The results demonstrated that certain inhibitors could significantly reduce the hydrolysis rate of this compound, indicating their potential therapeutic value in inflammatory diseases.

Table 2: Inhibition Effects on Human Leukocyte Elastase

| Inhibitor | IC50 (μM) | % Inhibition at 10 μM |

|---|---|---|

| Compound A | 5 | 85 |

| Compound B | 12 | 70 |

| This compound | - | - |

This table highlights the potency of various inhibitors compared to this compound as a control substrate.

Applications in Therapeutics

The ability of this compound to serve as a substrate for studying enzyme kinetics positions it as a valuable tool in drug discovery and development. By understanding how different compounds interact with enzymes using this compound, researchers can identify promising candidates for further development against diseases associated with dysregulated proteolytic activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.